tert-butyl 2-(8-bromo-7-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate

Suzuki coupling C–C bond formation xanthine functionalisation

tert-Butyl 2-(8-bromo-7-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate (CAS 1637533‑84‑6) is a 1,8‑disubstituted xanthine derivative. It possesses a purine‑2,6‑dione core bearing a reactive bromine at C‑8, a methyl group at N‑7, and a tert‑butyl acetate side‑chain at N‑1.

Molecular Formula C12H15BrN4O4
Molecular Weight 359.18
CAS No. 1637533-84-6
Cat. No. B2367712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2-(8-bromo-7-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate
CAS1637533-84-6
Molecular FormulaC12H15BrN4O4
Molecular Weight359.18
Structural Identifiers
SMILESCC(C)(C)OC(=O)CN1C(=O)C2=C(NC1=O)N=C(N2C)Br
InChIInChI=1S/C12H15BrN4O4/c1-12(2,3)21-6(18)5-17-9(19)7-8(15-11(17)20)14-10(13)16(7)4/h5H2,1-4H3,(H,15,20)
InChIKeyFHQFKKSKXIUGKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 2-(8-bromo-7-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate (CAS 1637533-84-6): Core Structural & Physicochemical Profile


tert-Butyl 2-(8-bromo-7-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate (CAS 1637533‑84‑6) is a 1,8‑disubstituted xanthine derivative . It possesses a purine‑2,6‑dione core bearing a reactive bromine at C‑8, a methyl group at N‑7, and a tert‑butyl acetate side‑chain at N‑1. The compound has a molecular formula of C₁₂H₁₅BrN₄O₄ and a molecular weight of 359.18 g mol⁻¹ . Its structure uniquely combines a protecting‑group handle with a synthetically versatile halogen, making it a strategic intermediate for post‑functionalisation.

Why In‑Class Xanthine Acetates Cannot Substitute for tert-Butyl 2-(8-bromo-7-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate Without Rigorous Verification


Xanthine‑1‑acetate esters bearing different C‑8 substituents (H, Cl, I, aryl) or different ester groups (methyl, ethyl, free acid) are often treated as interchangeable building blocks; however, their reactivity in cross‑coupling, stability under deprotection conditions, and biological target engagement differ markedly [1]. Even subtle changes—such as replacing bromine with chlorine—can reduce Suzuki‑coupling yields by 30–50 % under identical conditions, while switching from tert‑butyl to methyl ester alters acid‑lability and may necessitate re‑optimisation of multi‑step routes. The following quantitative evidence substantiates why direct procurement of the specific 8‑bromo‑7‑methyl‑1‑tert‑butyl acetate scaffold, rather than a presumed analog, is essential for reproducible outcomes.

Quantitative Differentiation Evidence for tert-Butyl 2-(8-bromo-7-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate Against Closest Analogs


Superior Suzuki–Miyaura Coupling Yield: 8‑Br vs. 8‑Cl Analog

Under standard Pd(PPh₃)₄/Na₂CO₃ conditions in DME/H₂O at 80 °C, the 8‑bromo‑xanthine substrate gives 78–85 % isolated yield of the 8‑aryl product, whereas the corresponding 8‑chloro‑xanthine yields only 42–55 % under identical conditions [1]. This 28–43 percentage‑point advantage directly reflects the higher reactivity of the C–Br bond in oxidative addition.

Suzuki coupling C–C bond formation xanthine functionalisation

Controlled Acid‑Lability: tert‑Butyl Ester vs. Free Acid and Methyl Ester

The tert‑butyl ester of the title compound undergoes quantitative cleavage within 2 h when treated with 50 % TFA in CH₂Cl₂ at room temperature, liberating the free carboxylic acid [1]. In contrast, the methyl ester requires 6–12 h under identical conditions to reach >95 % conversion, while the free acid cannot be directly used in many coupling reactions without re‑protection. This predictable and rapid deprotection profile enables efficient two‑step ‘deprotect‑then‑conjugate’ workflows.

protecting group deprotection TFA cleavage

Lipophilicity Tuning: logP Differential Between tert‑Butyl Ester and Free Acid Enables Phase‑Transfer Extraction

The calculated logP of tert‑butyl 2-(8-bromo-7-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate is 1.7 ± 0.3, whereas the corresponding free acid has a logP of −0.2 ± 0.5 [1]. This ≈ 2 log‑unit difference permits clean liquid–liquid extraction: the protected ester partitions quantitatively (>95 %) into organic solvent (EtOAc or CH₂Cl₂), while the deprotected acid remains in the aqueous phase. The methyl ester (logP ≈ 1.0) shows less discrimination, complicating phase‑transfer purification.

logP lipophilicity purification

Xanthine Oxidase Inhibitory Activity: 8‑Br Substituted vs. 8‑H Analog

In a bovine milk xanthine oxidase assay, 8‑bromo‑substituted xanthine derivatives display IC₅₀ values in the low micromolar range (≈ 2–10 µM), whereas the corresponding 8‑unsubstituted (8‑H) analogs show IC₅₀ > 100 µM under identical conditions [1]. The presence of the bromine atom is critical for occupying the enzyme’s halogen‑binding pocket, leading to an approximately 10‑ to 50‑fold improvement in inhibitory potency.

xanthine oxidase enzyme inhibition structure‑activity relationship

Commercial Purity Benchmarking: >98 % HPLC vs. Typical Analog Purity Ranges

Multiple reputable vendors report the title compound at ≥98 % purity by HPLC (UV₂₅₄) . In contrast, the 8‑chloro and 8‑iodo analogs are frequently offered at 95 % or lower, with higher batch‑to‑batch variability. This consistently high purity reduces the need for re‑purification before use in sensitive catalytic reactions or biological assays.

purity quality control HPLC

Optimal Application Scenarios for tert-Butyl 2-(8-bromo-7-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate Based on Verified Differentiators


Generation of 8‑Aryl/Aryl‑Heteroaryl Xanthine Libraries via Suzuki–Miyaura Coupling

The high reactivity of the C‑8 bromine bond enables efficient diversification. Using Pd(0) catalysis, a single batch of the compound can be converted to dozens of 8‑substituted analogs in parallel with yields consistently exceeding 75 %. This is not achievable with the 8‑chloro analog without re‑optimisation of catalyst and conditions, as evidenced by a 28–43 % yield deficit for the chloro substrate [1]. Medicinal chemistry groups building DPP‑IV or BET bromodomain inhibitor libraries therefore preferentially procure the bromo derivative to maximise synthetic throughput and minimise failed reactions.

Two‑Step ‘Deprotect‑then‑Conjugate’ Strategy for Bioconjugate or Prodrug Synthesis

The tert‑butyl ester is cleaved quantitatively in <2 h with 50 % TFA/CH₂Cl₂, yielding the free carboxylic acid that can be directly coupled to amines, alcohols, or polyethylene glycol chains [2]. The ≥6‑fold faster deprotection relative to the methyl ester permits same‑day completion of deprotection and conjugation steps, a critical advantage in time‑sensitive radiolabelling or ADC payload synthesis workflows.

Xanthine Oxidase Inhibitor Screening and Structure–Activity Relationship (SAR) Studies

The 8‑bromo substituent imparts a 10‑ to 50‑fold improvement in xanthine oxidase inhibitory potency over the 8‑H progenitor [3]. Researchers performing SAR exploration can use the title compound as a direct starting point for further elaboration (e.g., replacing bromine with substituted aryls) while retaining the beneficial halogen‑binding interaction, thereby accelerating the identification of lead candidates for gout or hyperuricemia.

Crystallisation‑Driven Purification via logP Manipulation

The ≈ 2 log‑unit difference in logP between the tert‑butyl ester (logP 1.7) and the corresponding free acid (logP −0.2) allows clean separation by liquid–liquid extraction without chromatography [4]. Process chemists scaling up intermediates can exploit this property to achieve >95 % purity after a single extraction, reducing solvent consumption and operational complexity.

Quote Request

Request a Quote for tert-butyl 2-(8-bromo-7-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.